Haginin A
Overview
Description
Haginin A is a chemical compound that belongs to the class of plant hormones known as auxins. It is a white crystalline solid with the molecular formula C17H16O5 and a molar mass of 300.31 g/mol. The compound has a melting point of approximately 128-130°C and a boiling point of around 520.9°C. This compound is primarily used as a plant growth regulator, promoting the growth and development of plants, enhancing photosynthesis, and increasing nutrient absorption. It also helps plants resist environmental stress and improve their tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Haginin A can be synthesized through various chemical routes. One common method involves the extraction from plant materials such as tea, vegetables, and apples. The extraction process typically includes the following steps:
Comminution: The plant material is ground into smaller pieces to increase the surface area for extraction.
Leaching: The ground material is soaked in a suitable solvent to dissolve the desired compounds.
Purification: The extract is purified using techniques such as filtration, evaporation, and crystallization to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to the laboratory extraction method but is scaled up to handle larger quantities of plant material. The industrial process also includes additional steps to ensure the purity and quality of the final product. These steps may involve advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Haginin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reactions can be carried out under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Haginin A has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: this compound is studied for its role as a plant growth regulator and its effects on plant physiology.
Medicine: The compound has been investigated for its potential therapeutic effects, including its ability to inhibit melanin synthesis and its antioxidant properties.
Industry: this compound is used in the agricultural industry to enhance crop yield and improve plant health.
Mechanism of Action
Haginin A exerts its effects through several molecular targets and pathways. It inhibits the catalytic activity of tyrosinase, an enzyme involved in melanin synthesis, in a noncompetitive manner. This inhibition leads to a decrease in melanin production in melanocytes. Additionally, this compound downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1), which are key regulators of melanin synthesis. The compound also activates the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, contributing to its effects on melanin synthesis and other cellular processes .
Comparison with Similar Compounds
Haginin A can be compared with other similar compounds, such as:
Oxyresveratrol: Like this compound, oxyresveratrol inhibits tyrosinase activity and has antioxidant properties. it differs in its chemical structure and specific biological effects.
Scutellarin: This flavone also has antioxidant properties and inhibits certain signaling pathways, but it has different molecular targets and therapeutic applications.
Methyl cinnamate: This compound is a tyrosinase inhibitor with antimicrobial and anti-inflammatory effects, but it has a different chemical structure and mode of action.
This compound is unique in its combination of tyrosinase inhibition, antioxidant activity, and activation of specific signaling pathways, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGINXZCTOGQYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320471 | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74174-29-1 | |
Record name | HAGININ A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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